BenchChemオンラインストアへようこそ!

Butyl 5-oxopyrrolidine-2-carboxylate

Pharmaceutical impurity profiling Amisulpride reference standard Process-related impurity synthesis

Butyl 5-oxopyrrolidine-2-carboxylate (CAS 61450-21-3), also referred to as butyl 5-oxo-DL-prolinate or DL-pyroglutamic acid n-butyl ester, is a racemic pyrrolidinone derivative characterized by a five-membered lactam ring bearing a 5-oxo substituent and an n-butyl ester side chain. With molecular formula C9H15NO3 and a molecular weight of 185.22 g·mol⁻¹, this compound exists as a colorless oil under ambient conditions, possesses a boiling point of approximately 334.6°C at 760 mmHg (or 180°C at 6.5 mmHg), a density of 1.104 g·mL⁻¹ at 25°C, and a predicted logP of approximately 0.94.

Molecular Formula C9H15NO3
Molecular Weight 185.22 g/mol
CAS No. 61450-21-3
Cat. No. B1608849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButyl 5-oxopyrrolidine-2-carboxylate
CAS61450-21-3
Molecular FormulaC9H15NO3
Molecular Weight185.22 g/mol
Structural Identifiers
SMILESCCCCOC(=O)C1CCC(=O)N1
InChIInChI=1S/C9H15NO3/c1-2-3-6-13-9(12)7-4-5-8(11)10-7/h7H,2-6H2,1H3,(H,10,11)
InChIKeyQBBAJUQOYIURHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Butyl 5-Oxopyrrolidine-2-Carboxylate (CAS 61450-21-3): Chemical Identity and Baseline Procurement Profile


Butyl 5-oxopyrrolidine-2-carboxylate (CAS 61450-21-3), also referred to as butyl 5-oxo-DL-prolinate or DL-pyroglutamic acid n-butyl ester, is a racemic pyrrolidinone derivative characterized by a five-membered lactam ring bearing a 5-oxo substituent and an n-butyl ester side chain . With molecular formula C9H15NO3 and a molecular weight of 185.22 g·mol⁻¹, this compound exists as a colorless oil under ambient conditions, possesses a boiling point of approximately 334.6°C at 760 mmHg (or 180°C at 6.5 mmHg), a density of 1.104 g·mL⁻¹ at 25°C, and a predicted logP of approximately 0.94 [1]. It is formally the butyl ester of pyroglutamic acid (5-oxoproline), a naturally occurring cyclized derivative of glutamic acid that participates in the γ-glutamyl cycle and contributes to the natural moisturizing factor in human stratum corneum [2]. The racemic nature (DL form) of CAS 61450-21-3 distinguishes it from the enantiopure L-form (CAS 4931-68-4) and positions it preferentially for applications in which stereochemical purity is not required or a racemic mixture is specifically indicated.

Why Generic Substitution Fails for Butyl 5-Oxopyrrolidine-2-Carboxylate: Ester Chain-Length Specificity Controls Hydrolysis, Lipophilicity, and Synthetic Utility


Within the pyroglutamic acid ester family, the n-butyl chain is not an interchangeable alkyl appendage but a critical determinant of enzymatic hydrolysis kinetics, lipophilicity, physical state, and downstream synthetic applicability. Systematic structure-activity relationship studies on carboxylic ester hydrolysis have demonstrated that the rate constant of enzymatic cleavage follows a parabolic dependence on alkyl chain length, reaching a maximum at the n-butyl (C4) ester before declining with longer chains; in human plasma, the relative hydrolysis rate follows butyl > propyl > ethyl > methyl [1]. Concomitantly, the n-butyl ester exhibits a predicted logP of approximately 0.94, representing a >1.2 log-unit increase in lipophilicity relative to pyroglutamic acid (logP ≈ −0.32), which directly governs stratum corneum permeability in topical applications [2]. The physical state also differs materially: the n-butyl ester is a distillable colorless oil (b.p. 180°C/6.5 mmHg) amenable to purification by fractional distillation, whereas the tert-butyl analog is a crystalline solid (m.p. 93–105°C) that requires chromatography for purification . Most critically for pharmaceutical quality control workflows, CAS 61450-21-3 carries a specific documented role as the designated intermediate for synthesizing 5-Oxo Amisulpride, a pharmacopoeial impurity reference standard; substitution with methyl, ethyl, or tert-butyl esters in this synthetic route would yield incorrect structures that fail chromatographic identity confirmation tests . These quantitative and functional interdependencies mean that generic substitution within this ester class can produce materially different analytical, biological, and industrial outcomes.

Butyl 5-Oxopyrrolidine-2-Carboxylate: Quantitative Differentiation Evidence vs. Closest Analogs


Pharmaceutical Impurity Synthesis: Irreplaceable Intermediate for 5-Oxo Amisulpride Reference Standard

Butyl 5-oxopyrrolidine-2-carboxylate (CAS 61450-21-3, racemic DL-form) is the designated synthetic intermediate for producing 5-Oxo Amisulpride (O847100), a known and characterized impurity of the dopamine D2/D3 receptor antagonist Amisulpride . This compound-specific role arises because the impurity's structure incorporates the intact pyroglutamic acid n-butyl ester moiety; any other alkyl ester (methyl, ethyl, propyl, isopropyl, tert-butyl) would generate an incorrect impurity structure that would fail identity confirmation by HPLC retention time matching, MS/MS fragmentation pattern, and NMR spectroscopy [1]. No alternative pyroglutamic acid ester is reported to serve this specific pharmacopoeial impurity intermediate function. The requirement is exclusive to the n-butyl ester, and because the final impurity 5-Oxo Amisulpride is racemic, the DL starting material (CAS 61450-21-3) is preferred over the enantiopure L-form (CAS 4931-68-4) to avoid introducing unwanted stereochemical bias into the impurity profile .

Pharmaceutical impurity profiling Amisulpride reference standard Process-related impurity synthesis

Enzymatic Hydrolysis Kinetics: n-Butyl Ester Achieves Maximal Hydrolysis Rate Among Linear Alkyl Esters

A systematic review of carboxylic ester hydrolysis across human plasma, rat liver homogenate, and mycobacterial homogenate established that the rate constant of enzymatic hydrolysis (log k) for linear alkyl esters exhibits a parabolic dependence on alkyl chain length, with the maximal rate occurring at the n-butyl (C4) ester before declining for longer chains [1]. In human plasma specifically, the relative hydrolysis rate follows the rank order butyl > propyl > ethyl > methyl, with the n-butyl ester demonstrating the shortest half-life among the linear esters tested [1]. This parabolic relationship is attributed to the interplay between increasing lipophilicity (favoring enzyme-substrate binding up to a point) and increasing steric hindrance (retarding catalysis beyond the optimum chain length). For pyroglutamic acid esters, this general QSMR principle predicts that the n-butyl ester will undergo more rapid enzymatic cleavage in biological media than either shorter-chain (methyl, ethyl) or longer-chain (hexyl, octyl) analogs [2]. This behavior is leveraged in transdermal prodrug strategies, where rapid intra-cutaneous hydrolysis of the ester after stratum corneum penetration regenerates the active pyroglutamic acid moiety in situ [3].

Prodrug design Enzymatic ester hydrolysis Quantitative structure-metabolism relationship (QSMR)

Stratum Corneum Penetration Enhancement: Esterification Increases Permeation Rate Over Free Pyroglutamic Acid

Experimental quantification using model stratum corneum membranes demonstrated that lipophilization of pyroglutamic acid via esterification significantly increases permeation rate, with the dependence of permeation on lipophilicity exhibiting a parabolic or bilinear character [1]. Parallel patent disclosures report that esters of pyroglutamic acid penetrate more readily into the stratum corneum than the free acid, where they are subsequently cleaved by endogenous pyroglutamic acid peptidase to regenerate pyroglutamic acid in situ within the corneocytes [2]. The free acid, by contrast, suffers from poor intrinsic permeability: when pyroglutamic acid is applied topically to human skin, only a negligible amount penetrates to the stratum corneum to augment the naturally occurring pool [2]. The n-butyl ester, with a predicted logP of approximately 0.94, occupies a favorable position on the lipophilicity-permeation bell-shaped curve — sufficiently lipophilic to partition into the intercellular lipid lamellae of the stratum corneum, yet not so lipophilic as to become sequestered in the lipid domains without reaching viable epidermal layers [1][3]. While direct head-to-head comparative permeation data for individual alkyl esters (methyl vs. ethyl vs. butyl vs. hexyl) of pyroglutamic acid remain sparse in the open literature, the general principle of parabolic lipophilicity-permeation relationships is well-established for homologous ester series across the stratum corneum [1].

Transdermal delivery Stratum corneum penetration Dermal bioavailability

Physical State Differentiation: n-Butyl Ester as Distillable Oil vs. tert-Butyl Ester as High-Melting Solid

A fundamental physicochemical distinction between the n-butyl and tert-butyl esters of 5-oxopyrrolidine-2-carboxylic acid is their physical state under ambient and process-relevant conditions. The n-butyl ester (CAS 61450-21-3) is a colorless oil with a boiling point of 180°C at 6.5 mmHg (or 334.6°C at 760 mmHg) and a density of 1.104 g·mL⁻¹ at 25°C [1]. This physical form permits purification by fractional distillation under reduced pressure, a scalable and cost-effective unit operation. In contrast, the tert-butyl ester (L-form: CAS 35418-16-7; D-form: CAS 205524-46-5; DL-form: CAS 85136-12-5) is a white to off-white crystalline solid with a melting point of 93–105°C (D-form) or 102–108°C (L-form) [2]. The tert-butyl ester's solid state precludes distillation-based purification and instead necessitates recrystallization or chromatographic methods, which are less amenable to multi-kilogram scale-up. Additionally, the tert-butyl ester requires storage at 2–8°C to maintain stability, whereas the n-butyl ester is reported to be stable at room temperature under anhydrous conditions [2]. This divergence in physical properties directly impacts process economics, purification strategy, and storage logistics.

Purification method Physical state Process chemistry

Synthetic Accessibility: n-Butyl Esterification Avoids Hazardous Reagents Required for tert-Butyl Ester Synthesis

The synthesis of tert-butyl pyroglutamate has historically required harsh and hazardous conditions. A 2013 study by Claverie et al. reported the first quantitative-yield synthesis of tert-butyl pyroglutamate via nucleophilic substitution of bromine in tert-butyl bromide, noting that prior methods required concentrated perchloric or sulfuric acid — conditions incompatible with acid-sensitive substrates [1][2]. Furthermore, the N-carbamoylation step (introduction of Boc protecting group) traditionally employed toxic 4-dimethylaminopyridine (DMAP) and dichloromethane, which the authors successfully replaced with non-toxic N-methylimidazole and tert-butanol in an improved green protocol [1]. In contrast, the synthesis of n-butyl 5-oxopyrrolidine-2-carboxylate proceeds via straightforward Fischer esterification of pyroglutamic acid with n-butanol under standard acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid) at reflux, a mature and well-established methodology that does not require specialized reagents, anhydrous conditions beyond simple azeotropic water removal, or toxic catalysts [3]. This synthetic simplicity translates to lower reagent costs, reduced hazardous waste generation, and fewer unit operations in multi-step synthesis sequences.

Green chemistry Esterification methodology Process safety

Stereochemical Specificity: Racemic DL-Form Required for Certain Pharmaceutical Impurity and Industrial Applications

Butyl 5-oxopyrrolidine-2-carboxylate is commercially available in two principal forms: the racemic DL-mixture (CAS 61450-21-3) and the enantiopure L-form (CAS 4931-68-4, also known as butyl (S)-5-oxopyrrolidine-2-carboxylate or butyl 5-oxo-L-prolinate). The D-enantiomer as the free butyl ester is less commonly cataloged. For applications in pharmaceutical impurity reference standard synthesis — notably 5-Oxo Amisulpride — the DL-form (CAS 61450-21-3) is specifically indicated because the target impurity itself is racemic . Using the enantiopure L-form would introduce a stereochemical mismatch between the intermediate and the desired racemic impurity product, potentially complicating chromatographic impurity profiling where stereoisomeric impurities must be resolved and quantified separately [1]. In industrial applications such as gas hydrate inhibition, pyroglutamic acid ester efficacy depends on aggregate physicochemical properties (surface activity, solubility, biodegradability) rather than stereochemical purity, and the DL-form offers a cost advantage because it avoids the chiral resolution or enantioselective synthesis steps that add 30–50% to the unit cost of the L-form [2]. The DL-form thus provides a procurement rationale centered on application specificity: when stereochemistry is irrelevant to function, the racemic form is the economically optimal choice, but when stereochemistry is critical (e.g., chiral auxiliary applications), the L-form must be sourced.

Stereochemistry Racemic vs. enantiopure Pharmaceutical quality control

Butyl 5-Oxopyrrolidine-2-Carboxylate: High-Value Procurement Scenarios Grounded in Quantitative Evidence


Pharmaceutical Reference Standard Synthesis: 5-Oxo Amisulpride Impurity Production

In GMP-compliant pharmaceutical quality control, Amisulpride drug substance and drug product require validated impurity reference standards for HPLC method development, system suitability testing, and batch release analysis. Butyl 5-oxopyrrolidine-2-carboxylate (CAS 61450-21-3, racemic DL-form) is the single required intermediate for synthesizing 5-Oxo Amisulpride (O847100), a known process-related impurity . The impurity profiling methodology for Amisulpride formulations has identified multiple impurities, with 5-Oxo Amisulpride among the characterized species requiring authenticated reference material [1]. Substitution with methyl, ethyl, propyl, isopropyl, or tert-butyl pyroglutamic acid esters would generate structurally non-identical products that fail identity confirmation by retention time, MS/MS fragmentation, and NMR, rendering them unsuitable for regulatory submission . Laboratories performing Amisulpride impurity profiling should specifically procure CAS 61450-21-3 rather than any other pyroglutamic acid ester, ensuring traceability from the synthetic intermediate to the final reference standard certificate of analysis.

Topical Cosmetic and Dermatological Research: Enhanced Stratum Corneum Delivery of Pyroglutamic Acid

Pyroglutamic acid is a principal component of the natural moisturizing factor in human stratum corneum, but its free acid form exhibits negligible percutaneous penetration when applied topically . Esterification to the n-butyl ester increases lipophilicity by >1.2 log units (logP from approximately −0.32 to approximately 0.94), driving enhanced partitioning into the intercellular lipid lamellae of the stratum corneum [1][2]. Following penetration, endogenous pyroglutamic acid peptidase within corneocytes cleaves the ester, regenerating free pyroglutamic acid in situ for sustained moisturization . The n-butyl ester's hydrolytic susceptibility — situated at the parabolic maximum of the enzymatic hydrolysis rate vs. chain-length curve — ensures that regeneration of the active moiety is kinetically efficient without persisting as intact ester beyond the target compartment [3]. Cosmetic formulators and transdermal delivery researchers investigating pyroglutamic acid-based moisturizers, anti-aging actives, or penetration enhancers should select the n-butyl ester over the free acid or shorter-chain esters to maximize both stratum corneum delivery and intra-cutaneous bioactivation.

Biocatalytic Prodrug and Soft Drug Design: Leveraging Optimal Enzymatic Hydrolysis Kinetics

In retrometabolic drug design — encompassing soft drug and chemical delivery system approaches — the rate of ester hydrolysis in target biological compartments determines both therapeutic duration and metabolite profile . The n-butyl chain of butyl 5-oxopyrrolidine-2-carboxylate sits at the peak of the parabolic log k vs. chain-length relationship observed for carboxylic ester hydrolysis across human plasma, liver homogenate, and mycobacterial homogenate, meaning it undergoes enzymatic cleavage faster than both shorter (methyl, ethyl) and longer (hexyl, octyl) linear alkyl esters [1]. For pyroglutamic acid-based prodrugs intended for rapid activation in plasma or target tissues, the n-butyl ester therefore offers a kinetically optimized scaffold. Furthermore, the DL-form (CAS 61450-21-3) provides a cost-effective starting material for exploratory medicinal chemistry, where stereochemical resolution can be deferred until lead optimization, yielding a 30–50% reduction in early-stage procurement costs relative to the enantiopure L-form [2]. This scenario is directly supported by the quantitative hydrolysis rate data and the stereochemical cost differential established in Section 3.

Multi-Kilogram Process Chemistry: Distillation-Based Purification and Hazard-Minimized Synthesis

Process chemistry groups scaling pyroglutamic acid ester-based intermediates to pilot or production scale face a clear choice between the n-butyl and tert-butyl esters. The n-butyl ester (CAS 61450-21-3) is a distillable oil (b.p. 180°C/6.5 mmHg), enabling purification by fractional distillation — a continuous, scalable, and solvent-minimal unit operation . The tert-butyl ester, by contrast, is a solid (m.p. 93–128°C depending on stereochemistry) that requires batch recrystallization or chromatography for purification [1]. Synthesis of the n-butyl ester proceeds via simple Fischer esterification (pyroglutamic acid + n-butanol, acid catalysis), whereas the tert-butyl ester's synthesis has historically required concentrated strong acids or, in improved green protocols, specialized reagents such as tert-butyl bromide with N-methylimidazole/tert-butanol [2]. The n-butyl ester's purification-friendly physical state and straightforward synthetic access reduce solvent consumption, equipment requirements, and hazardous waste generation in multi-kilogram campaigns. Procurement of the n-butyl ester is therefore indicated for process development and scale-up where distillation is the preferred purification method and where minimizing EHS burden is a project objective.

Quote Request

Request a Quote for Butyl 5-oxopyrrolidine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.